Guggulsterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cholesterol Management

One of the most well-studied applications of Guggulsterone is in cholesterol management. Studies have shown that Guggulsterone may help to lower low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, while increasing high-density lipoprotein (HDL) cholesterol, or "good" cholesterol []. This effect is believed to be due to Guggulsterone's ability to inhibit an enzyme called HMG-CoA reductase, which plays a key role in cholesterol synthesis in the liver [].

Anti-Inflammatory Properties

Guggulsterone has also been shown to possess anti-inflammatory properties. Studies suggest that it may help to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines []. This finding has led to research exploring the potential use of Guggulsterone for conditions like arthritis and inflammatory bowel disease [].

The research on Guggulsterone's anti-inflammatory properties is still ongoing, but the initial findings are promising. Further studies are needed to determine its effectiveness in treating specific inflammatory conditions.

Other Potential Applications

In addition to cholesterol management and inflammation, Guggulsterone is being investigated for its potential applications in a variety of other conditions, including:

- Osteoarthritis: Some studies suggest that Guggulsterone may help to reduce pain and stiffness associated with osteoarthritis.

- Obesity: Early research indicates that Guggulsterone may promote weight loss by increasing metabolism and reducing fat storage.

- Cancer: Guggulsterone has been shown to exhibit anti-cancer properties in laboratory studies, but more research is needed to determine its effectiveness in humans.

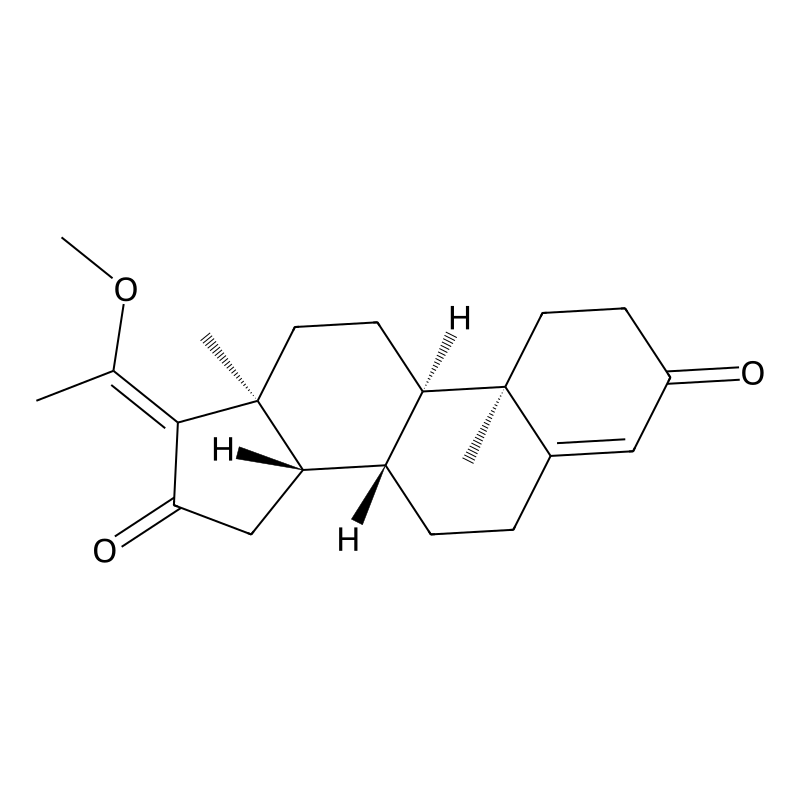

Guggulsterone is a phytosteroid derived from the resin of the guggul plant, Commiphora mukul, which is native to India and parts of the Middle East. It exists in two stereoisomeric forms: E-guggulsterone and Z-guggulsterone. This compound has been traditionally used in Ayurvedic medicine for its purported health benefits, particularly in treating conditions such as hyperlipidemia, obesity, and inflammation. Guggulsterone acts primarily as an antagonist of the farnesoid X receptor, influencing cholesterol metabolism and other physiological processes .

Guggulsterone exhibits a range of biological activities:

- Hypolipidemic Effects: It has been shown to lower levels of triglycerides and low-density lipoprotein cholesterol in some studies, although results can vary significantly among individuals .

- Anti-inflammatory Properties: Guggulsterone inhibits the activation of nuclear factor-kappa B, a key regulator in inflammatory responses. This action contributes to its potential therapeutic effects in inflammatory diseases .

- Endocrine Modulation: It interacts with various steroid hormone receptors, acting as an antagonist at the mineralocorticoid and glucocorticoid receptors while exhibiting partial agonistic activity at the progesterone receptor .

The synthesis of guggulsterone typically involves:

- Starting Material: 16,17-epoxy-pregnenolone.

- Hydrazine Reduction: This step reduces the epoxy group to yield a precursor.

- Oppenhauer Oxidation: Converts the precursor into E-guggulsterone with high regioselectivity.

- Isomerization: E-guggulsterone can be converted to Z-guggulsterone under specific conditions (heat/light/acid) to achieve the desired isomer .

Guggulsterone is utilized in various applications:

- Nutritional Supplements: Often marketed for weight loss and cholesterol management.

- Pharmaceutical Research: Studied for its potential effects on metabolic syndromes and inflammatory conditions.

- Cosmetic Industry: Investigated for its antioxidant properties and potential skin benefits .

Research indicates that guggulsterone interacts with several nuclear receptors:

- Farnesoid X Receptor Antagonism: This interaction is crucial for its hypolipidemic effects.

- Platelet Aggregation Inhibition: Guggulsterone has been shown to inhibit platelet aggregation, which may have implications for cardiovascular health .

- Viral Interactions: Recent studies suggest guggulsterone may interact with viral proteins, including those from SARS-CoV-2, indicating potential antiviral applications .

Several compounds share structural or functional similarities with guggulsterone:

| Compound Name | Type | Key Activities |

|---|---|---|

| Beta-sitosterol | Phytosterol | Cholesterol-lowering, anti-inflammatory |

| Stigmasterol | Phytosterol | Antioxidant properties |

| Cholesterol | Steroid | Essential for cell membrane structure |

| Sitostanol | Phytosterol | Reduces cholesterol absorption |

Guggulsterone's uniqueness lies in its dual role as both a hypolipidemic agent and an antagonist at multiple steroid hormone receptors, which distinguishes it from other phytosterols that primarily focus on cholesterol modulation without such extensive receptor interactions .

Commiphora wightii

Commiphora wightii represents the primary and most extensively studied natural source of guggulsterone among the Commiphora genus [1] [2] [3]. This critically endangered medicinal plant, belonging to the Burseraceae family, serves as the principal commercial source of guggulsterone-rich oleogum resin [4] [5] [6]. The species is scientifically recognized as the authentic source of the traditional Ayurvedic medicine known as "guggul" [2] [3] [7].

Commiphora wightii produces guggulsterone through specialized resin ducts located in the vertical channels and canals of its bark [8]. Research has demonstrated that the guggulsterone content in Commiphora wightii varies significantly based on geographical location and environmental conditions [8]. Studies conducted across 75 accessions from northwestern India revealed that the highest concentrations of E-guggulsterone (487.45 μg/g) and Z-guggulsterone (487.68 μg/g) were found in samples from Devikot (Jaisalmer) and Palana (Bikaner) respectively, both located in the hyper-arid regions of Rajasthan [8].

The oleo-gum resin extracted from Commiphora wightii contains both E-guggulsterone and Z-guggulsterone isomers as the primary bioactive compounds [9] [10]. Commercial standardized extracts typically contain 2% to 5.5% total guggulsterones, with both isomers present in varying ratios [11]. Research has identified three distinct chemotypes of Commiphora wightii based on guggulsterone content: the most common type showing higher Z-guggulsterone than E-guggulsterone, a second type lacking E-guggulsterone entirely, and a rare third type containing equal amounts of both isomers [12].

Commiphora mukul

Geographical Distribution of Source Plants

The geographical distribution of guggulsterone-producing Commiphora wightii is restricted to specific arid and semi-arid regions of the Indian subcontinent [19] [20] [21]. The species demonstrates a highly specialized distribution pattern that reflects its adaptation to extreme climatic conditions and specific soil requirements [19] [20] [22].

In India, Commiphora wightii is primarily distributed across the northwestern states, with Rajasthan representing the most significant concentration of natural populations [19] [20] [23]. Within Rajasthan, the species occurs in 19 districts, including Jaisalmer, Barmer, Jodhpur, Jalore, Sirohi, Ajmer, Sikar, Churu, Jhunjhunu, Pali, Udaipur, Alwar, Jaipur, Bhilwara, and Rajsamand [24] [20] [25]. However, recent assessments indicate that the current distribution has contracted to only 10 districts, including Nagaur, Ajmer, and Jodhpur [25].

Gujarat represents the second major distribution area for Commiphora wightii, particularly in the Kutch and Saurashtra regions [26] [24] [13]. The species is found throughout the Kutch division, with notable populations in areas such as Bhuj, Zava, Dayapar, Nakhatrana, Lakhpat, Garoli, Besulpur, Muru, Amara, and Ganjansar [13]. North Gujarat also supports populations of the species, though these are generally smaller and more fragmented than those in Kutch [24].

The distribution extends to limited areas in Madhya Pradesh, Maharashtra, and Karnataka, where the species occurs in scattered populations primarily in dry regions [26] [13] [27]. In Haryana, Commiphora wightii has been documented in the districts of Faridabad, Gurgaon, Mewat, Rewari, Mahendragarh, and Bhiwani, particularly in the Aravalli hill regions [28].

Beyond India, Commiphora wightii occurs in Pakistan, specifically in the provinces of Sindh and Baluchistan [20] [21] [29]. In Sindh, the species is found in the Thar Desert regions, including Tharparkar, Karunjhar hills, Nagarparkar, and the Kirthar mountain range [21] [29]. The Pakistani populations face similar conservation challenges as their Indian counterparts, with significant population declines reported due to overexploitation [21] [29].

The species typically grows at altitudes ranging from 250 to 1800 meters above sea level, with optimal growth occurring in areas receiving annual rainfall between 225 and 500 millimeters [19] [22]. Commiphora wightii demonstrates a preference for rocky, gravelly, and sandy soil types, particularly those with good drainage characteristics [19] [24] [22]. The species is commonly found in association with other arid-adapted flora, including Anogeissus species, Acacia species, Dichrostachys cinerea, Rhus mysorensis, Grewia species, Euphorbia species, and Securinega species [19] [22].

Ecological Status and Conservation Concerns

Commiphora wightii faces severe conservation challenges and has been classified as Critically Endangered (CR-A2cd) by the International Union for Conservation of Nature (IUCN) since 2015 [20] [30] [31] [15]. This classification represents an escalation from the previous "Data Deficient" category assigned in 1998 and later "Vulnerable" status, reflecting the accelerating decline in wild populations [20] [32] [33].

The IUCN assessment indicates that over the past 84 years (representing three generation lengths for the species), there has been a population decline exceeding 80% in wild populations [20] [31] [33]. This dramatic reduction results from a combination of factors including habitat loss and degradation, coupled with unregulated harvesting and destructive tapping practices for oleogum resin extraction [20] [31] [33]. Current population trends show a continuing decrease, with no signs of stabilization in natural habitats [20] [25].

The area of occupancy for Commiphora wightii has been determined to be less than 500 square kilometers, while the extent of occurrence is estimated at less than 5000 square kilometers [20] [33]. These restricted ranges, combined with severe population fragmentation, contribute significantly to the species' endangered status [33]. Recent studies have documented a 56% decline in land area occupied by the species over the past 20 years, highlighting the rapid pace of habitat loss [25].

Multiple anthropogenic factors contribute to the declining conservation status of Commiphora wightii. Overexploitation for commercial resin extraction represents the primary threat, as the oleogum resin commands high prices in pharmaceutical and traditional medicine markets [5] [25] [31]. The traditional tapping methods involve making deep incisions in the bark, often accompanied by the application of harmful substances such as horse urine mixed with toxic chemicals to increase resin yield [25]. These destructive practices damage the vascular system of the plants, frequently resulting in plant mortality within two to three years of initial tapping [25] [31].

Habitat degradation and loss pose additional significant threats to Commiphora wightii populations. Increasing urbanization, mining activities, infrastructure development, and agricultural expansion have resulted in the conversion of natural habitats [25] [31] [33]. The species' slow growth rate, requiring 7 to 10 years to reach maturity, makes it particularly vulnerable to disturbance and limits its ability to recover from population declines [25] [34].

Environmental factors further exacerbate conservation challenges. Climate change impacts, including altered rainfall patterns and increasing atmospheric pollution levels, affect the species' natural regeneration capacity [35] [33]. Poor seed production under adverse natural conditions, combined with low germination rates and limited dispersal mechanisms, restricts natural population recovery [34] [35] [29].

The invasion of alien species into Commiphora wightii habitats represents an emerging threat that compounds existing conservation challenges [33]. Overgrazing by livestock, particularly in pastoral areas where the species occurs, contributes to habitat degradation and reduces regeneration success [29]. Termite infestations have also been identified as a factor contributing to plant mortality in some populations [25].

Conservation efforts initiated by government agencies and research institutions have shown some promise in addressing the species' decline. The National Medicinal Plants Board has supported plantation programs in Rajasthan and Gujarat, resulting in the establishment of cultivated populations across approximately 1,850 hectares between 2018 and 2024 [31]. These efforts include both ex-situ cultivation and in-situ habitat restoration programs [31] [28].

Research into tissue culture and biotechnological approaches for Commiphora wightii propagation has yielded encouraging results, with successful protocols developed for callus culture and plant regeneration [36]. These techniques offer potential for producing planting material without further depleting wild populations [34] [36]. However, the scale of current conservation efforts remains insufficient to address the magnitude of population decline and habitat loss [31] [33].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Agrawal P, Vegda R, Laddha K. Simultaneous Estimation of Withaferin A and Z-Guggulsterone in Marketed Formulation by RP-HPLC. J Chromatogr Sci. 2015 Jul;53(6):940-4. doi: 10.1093/chromsci/bmu153. Epub 2015 Jan 8. PubMed PMID: 25572656.

3: Chen Z, Huang C, Ding W. Z-Guggulsterone Improves the Scopolamine-Induced Memory Impairments Through Enhancement of the BDNF Signal in C57BL/6J Mice. Neurochem Res. 2016 Dec;41(12):3322-3332. Epub 2016 Sep 28. PubMed PMID: 27677871.

4: Xu HB, Yu J, Xu LZ, Fu J. Regulation of P-glycoprotein efflux activity by Z-guggulsterone of Commiphora mukul at the blood-brain barrier. J Neurol Sci. 2016 Apr 15;363:147-52. doi: 10.1016/j.jns.2016.02.046. Epub 2016 Feb 20. PubMed PMID: 27000241.

5: Akhade MS, Agrawal PA, Laddha KS. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation. Indian J Pharm Sci. 2013 Jul;75(4):476-82. doi: 10.4103/0250-474X.119835. PubMed PMID: 24302803; PubMed Central PMCID: PMC3831730.

6: Chhonker YS, Chandasana H, Mukkavilli R, Prasad YD, Laxman TS, Vangala S, Bhatta RS. Assessment of in vitro metabolic stability, plasma protein binding, and pharmacokinetics of E- and Z-guggulsterone in rat. Drug Test Anal. 2016 Sep;8(9):966-75. doi: 10.1002/dta.1885. Epub 2015 Nov 26. PubMed PMID: 26608935.

7: Yang D, Yang J, Shi D, Xiao D, Chen YT, Black C, Deng R, Yan B. Hypolipidemic agent Z-guggulsterone: metabolism interplays with induction of carboxylesterase and bile salt export pump. J Lipid Res. 2012 Mar;53(3):529-39. doi: 10.1194/jlr.M014688. Epub 2012 Jan 14. PubMed PMID: 22246918; PubMed Central PMCID: PMC3276476.

8: Liu FG, Hu WF, Wang JL, Wang P, Gong Y, Tong LJ, Jiang B, Zhang W, Qin YB, Chen Z, Yang RR, Huang C. Z-Guggulsterone Produces Antidepressant-Like Effects in Mice through Activation of the BDNF Signaling Pathway. Int J Neuropsychopharmacol. 2017 Jun 1;20(6):485-497. doi: 10.1093/ijnp/pyx009. PubMed PMID: 28339691; PubMed Central PMCID: PMC5458345.

9: Jiang G, Xiao X, Zeng Y, Nagabhushanam K, Majeed M, Xiao D. Targeting beta-catenin signaling to induce apoptosis in human breast cancer cells by z-guggulsterone and Gugulipid extract of Ayurvedic medicine plant Commiphora mukul. BMC Complement Altern Med. 2013 Aug 3;13:203. doi: 10.1186/1472-6882-13-203. PubMed PMID: 23914993; PubMed Central PMCID: PMC3735424.

10: Yang L, Broderick D, Jiang Y, Hsu V, Maier CS. Conformational dynamics of human FXR-LBD ligand interactions studied by hydrogen/deuterium exchange mass spectrometry: insights into the antagonism of the hypolipidemic agent Z-guggulsterone. Biochim Biophys Acta. 2014 Sep;1844(9):1684-93. doi: 10.1016/j.bbapap.2014.06.007. Epub 2014 Jun 18. PubMed PMID: 24953769; PubMed Central PMCID: PMC4137978.

11: Kulhari A, Sheorayan A, Chaudhury A, Sarkar S, Kalia RK. Quantitative determination of guggulsterone in existing natural populations of Commiphora wightii (Arn.) Bhandari for identification of germplasm having higher guggulsterone content. Physiol Mol Biol Plants. 2015 Jan;21(1):71-81. doi: 10.1007/s12298-014-0271-1. Epub 2014 Nov 22. PubMed PMID: 25648764; PubMed Central PMCID: PMC4312330.

12: Zhong F, Yang J, Tong ZT, Chen LL, Fan LL, Wang F, Zha XL, Li J. Guggulsterone inhibits human cholangiocarcinoma Sk-ChA-1 and Mz-ChA-1 cell growth by inducing caspase-dependent apoptosis and downregulation of survivin and Bcl-2 expression. Oncol Lett. 2015 Sep;10(3):1416-1422. Epub 2015 Jun 19. PubMed PMID: 26622683; PubMed Central PMCID: PMC4533301.

13: Agrawal H, Kaul N, Paradkar AR, Mahadik KR. HPTLC method for guggulsterone. I. Quantitative determination of E- and Z-guggulsterone in herbal extract and pharmaceutical dosage form. J Pharm Biomed Anal. 2004 Sep 21;36(1):33-41. PubMed PMID: 15351045.

14: Bhatta RS, Kumar D, Chhonker YS, Jain GK. Simultaneous estimation of E- and Z-isomers of guggulsterone in rabbit plasma using liquid chromatography tandem mass spectrometry and its application to pharmacokinetic study. Biomed Chromatogr. 2011 Sep;25(9):1054-60. doi: 10.1002/bmc.1574. Epub 2011 Jan 26. PubMed PMID: 21268049.

15: Wang J, Huang Y, Hou X, Wu W, Nie L, Tian Y, Lu Y, Yin Y. Morphologic Damage of Rat Alveolar Epithelial Type II Cells Induced by Bile Acids Could Be Ameliorated by Farnesoid X Receptor Inhibitor Z-Guggulsterone In Vitro. Biomed Res Int. 2016;2016:9283204. doi: 10.1155/2016/9283204. Epub 2016 Jun 1. PubMed PMID: 27340672; PubMed Central PMCID: PMC4908247.

16: Xiao D, Singh SV. z-Guggulsterone, a constituent of Ayurvedic medicinal plant Commiphora mukul, inhibits angiogenesis in vitro and in vivo. Mol Cancer Ther. 2008 Jan;7(1):171-80. doi: 10.1158/1535-7163.MCT-07-0491. PubMed PMID: 18202020.

17: Mesrob B, Nesbitt C, Misra R, Pandey RC. High-performance liquid chromatographic method for fingerprinting and quantitative determination of E- and Z-guggulsterones in Commiphora mukul resin and its products. J Chromatogr B Biomed Sci Appl. 1998 Dec 11;720(1-2):189-96. PubMed PMID: 9892081.

18: Nagarajan M, Waszkuc TW, Sun J. Simultaneous determination of E- and Z-guggulsterones in dietary supplements containing Commiphora mukul extract (guggulipid) by liquid chromatography. J AOAC Int. 2001 Jan-Feb;84(1):24-8. PubMed PMID: 11234828.

19: Verma N, Singh SK, Gupta RC. Simultaneous determination of the stereoisomers of guggulsterone in serum by high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 1998 Apr 24;708(1-2):243-8. PubMed PMID: 9653969.

20: Mithila MV, Khanum F. The appetite regulatory effect of guggulsterones in rats: a repertoire of plasma hormones and neurotransmitters. J Diet Suppl. 2014 Sep;11(3):262-71. doi: 10.3109/19390211.2014.937045. Epub 2014 Jul 15. PubMed PMID: 25025986.